molecular formula C11H16BNO3 B578052 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol CAS No. 1244772-69-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

Cat. No. B578052
M. Wt: 221.063
InChI Key: CBTQFHBTLKCIGI-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol” is a chemical compound that belongs to the class of Heteroarylboronic Acid Esters . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular formula of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol” is C11H16BNO2 . The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

This compound is often used in Suzuki coupling reactions in the presence of a palladium catalyst to synthesize various organic compounds, including heterocyclic compounds and drug molecules . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 and a predicted density of 0.99±0.1 g/cm3 . It has a melting point of 27-31°C (lit.) and a boiling point of 130°C/20mmHg (lit.) . The compound also has a refractive index of 1.49 .

Scientific Research Applications

Synthetic Applications and Biological Importance

  • Design of Selective Inhibitors

    Tri- and tetra-substituted imidazole scaffolds, potentially derivable from pyridin-4-ol structures, are known for their selective inhibition of the p38 mitogen-activated protein kinase, a target for proinflammatory cytokine release inhibition. This involves the design, synthesis, and activity studies of such compounds, highlighting the importance of pyridine derivatives in medicinal chemistry (Scior et al., 2011).

  • Hybrid Catalysts for Medicinal Chemistry

    The review on hybrid catalysts underscores the significance of pyranopyrimidine cores, derivable from pyridin-4-ol structures, as key precursors in medicinal and pharmaceutical industries. These cores are crucial for synthesizing a wide range of bioactive molecules, demonstrating the role of pyridine derivatives in the development of lead molecules for therapeutic applications (Parmar et al., 2023).

  • Chemosensing Applications

    Pyridine derivatives, including potentially those derived from pyridin-4-ol, are highlighted for their wide range of biological activities and their role in chemosensing. These derivatives can act as highly effective chemosensors for the detection of various species, emphasizing the versatility of pyridine structures in analytical chemistry (Abu-Taweel et al., 2022).

Material Science and Optoelectronics

  • Organic Thermoelectric Materials

    The advancement in poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which share a structural similarity with pyridin-4-ol derivatives in terms of organic semiconductor applications, is discussed. These materials have shown promise in organic thermoelectric applications, suggesting the potential for derivatives of pyridin-4-ol in similar applications (Zhu et al., 2017).

  • Optoelectronic Applications

    The review on functionalized quinazolines and pyrimidines, related to pyridine derivatives, showcases their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. This underscores the importance of pyridine and its derivatives in the development of novel materials for electronic and luminescent devices (Lipunova et al., 2018).

Future Directions

The compound and its derivatives have potential applications in the synthesis of various organic compounds, including heterocyclic compounds and drug molecules . It can also be used in borylation reactions , suggesting potential applications in the development of new synthetic methodologies.

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-13-6-5-9(8)14/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTQFHBTLKCIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744714
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

CAS RN

1244772-69-7
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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